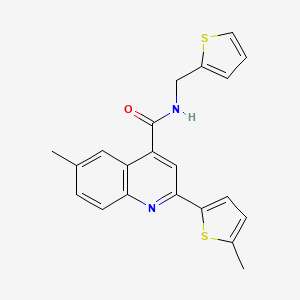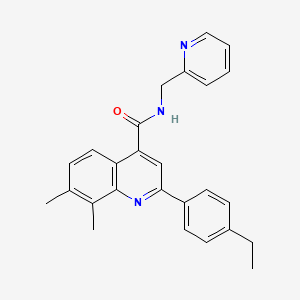
6-methyl-2-(5-methyl-2-thienyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-methyl-2-(5-methyl-2-thienyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as MT477, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been identified as a promising drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
6-methyl-2-(5-methyl-2-thienyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide exerts its therapeutic effects by targeting multiple signaling pathways involved in cancer progression and inflammation. It has been shown to inhibit the activity of several enzymes and proteins, including topoisomerase II, histone deacetylases, and NF-κB. By modulating these targets, this compound induces cell cycle arrest and apoptosis in cancer cells and reduces inflammation in various tissues.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. It has a relatively long half-life and is metabolized by the liver and excreted through the kidneys. In vitro and in vivo studies have demonstrated that this compound is well-tolerated and does not cause significant toxicity or adverse effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-2-(5-methyl-2-thienyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in laboratory experiments. It may not be suitable for certain types of cancer or inflammation models, and its efficacy may vary depending on the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 6-methyl-2-(5-methyl-2-thienyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is the development of combination therapies that can enhance its anticancer and anti-inflammatory effects. Another direction is the investigation of its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of this compound for clinical use.
Conclusion
This compound is a promising drug candidate with potential therapeutic applications for cancer, inflammation, and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-studied. Future research should focus on developing combination therapies, investigating its neuroprotective effects, and optimizing its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
6-methyl-2-(5-methyl-2-thienyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-13-5-7-18-16(10-13)17(21(24)22-12-15-4-3-9-25-15)11-19(23-18)20-8-6-14(2)26-20/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROPZLFROTZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4268894.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268915.png)
![5-ethyl-2-mercapto-6-methyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268919.png)
![5-ethyl-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268921.png)
![5-ethyl-2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268929.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4268938.png)
![6-methoxy-2-(5-methyl-2-furyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4268947.png)

![6-methoxy-2-(5-methyl-2-furyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268961.png)
![6-methyl-2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268975.png)
![8-chloro-2-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4268978.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268981.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268988.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4268994.png)